
6,7-Dimethoxypteridine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxypteridine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. This compound is characterized by its two methoxy groups attached to the pteridine ring, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxypteridine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6,7-dimethoxypyrimidine with formic acid or formamide, leading to the formation of the pteridine ring. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxypteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydropteridine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropteridine derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
Applications De Recherche Scientifique
6,7-Dimethoxypteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxypteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The methoxy groups can enhance its binding affinity and specificity. Additionally, the compound may interfere with cellular pathways, leading to apoptosis or other cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethylpteridine-2,4(1H,3H)-dione: Similar structure but with methyl groups instead of methoxy groups.
6,7-Dihydroxypteridine-2,4(1H,3H)-dione: Hydroxyl groups replace the methoxy groups.
6,7-Dichloropteridine-2,4(1H,3H)-dione: Chlorine atoms instead of methoxy groups.
Uniqueness
6,7-Dimethoxypteridine-2,4(1H,3H)-dione is unique due to its methoxy groups, which can influence its solubility, reactivity, and biological activity. The presence of these groups can enhance its potential as a therapeutic agent and its utility in various chemical reactions.
Propriétés
Numéro CAS |
628298-98-6 |
|---|---|
Formule moléculaire |
C8H8N4O4 |
Poids moléculaire |
224.17 g/mol |
Nom IUPAC |
6,7-dimethoxy-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C8H8N4O4/c1-15-6-7(16-2)10-4-3(9-6)5(13)12-8(14)11-4/h1-2H3,(H2,10,11,12,13,14) |
Clé InChI |
XJLSWGOCXPVVSG-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(NC(=O)NC2=O)N=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Oct-1-en-1-yl)sulfanyl]pyridine](/img/structure/B14209119.png)
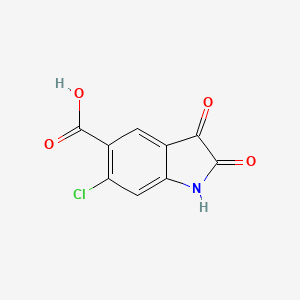
![4-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzoic acid](/img/structure/B14209137.png)
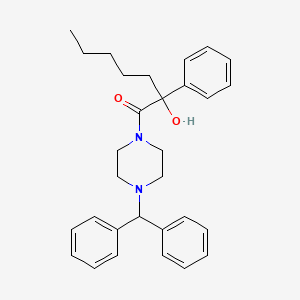
![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)
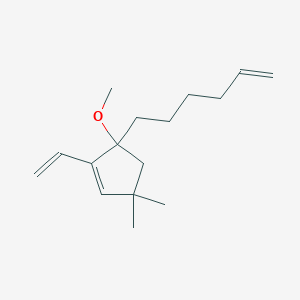
![Diselenide, bis[(2-fluorophenyl)methyl]](/img/structure/B14209163.png)
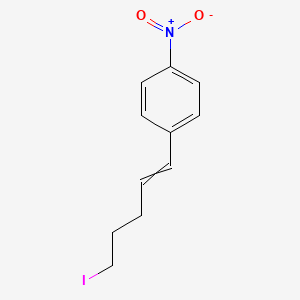
![1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]-](/img/structure/B14209170.png)
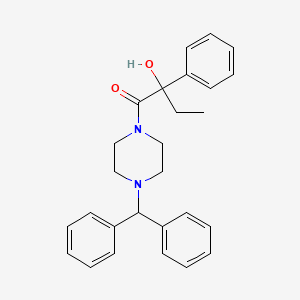
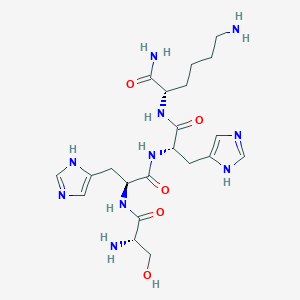
![4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol](/img/structure/B14209190.png)
![1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl-](/img/structure/B14209191.png)
![1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14209195.png)
